2,5-Hexanedione (2,5HD) is a major metabolite of methyl n-butyl ketone. It is neurotoxic in nature and is water soluble.
2,5-hexanedione is a clear colorless to amber liquid with a sweet aromatic odor. (NTP, 1992)
2,5-hexanedione is a diketone that is hexane substituted by oxo groups at positions 2 and 5. It is a toxic metabolite of hexane and of 2-hexanone It has a role as a human xenobiotic metabolite and a neurotoxin. It is a diketone and a methyl ketone. It derives from a hydride of a hexane.
2,5-Hexanedione
CAS No.: 110-13-4
Cat. No.: VC20810371
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 110-13-4 |
---|---|
Molecular Formula | C6H10O2 |
Molecular Weight | 114.14 g/mol |
IUPAC Name | hexane-2,5-dione |
Standard InChI | InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3 |
Standard InChI Key | OJVAMHKKJGICOG-UHFFFAOYSA-N |
SMILES | CC(=O)CCC(=O)C |
Canonical SMILES | CC(=O)CCC(=O)C |
Boiling Point | 376 °F at 760 mm Hg (NTP, 1992) 194.0 °C |
Flash Point | 174 °F (NTP, 1992) |
Melting Point | 22.1 °F (NTP, 1992) -5.5 °C |
Introduction
Chemical Identity and Fundamental Properties
Basic Identification
2,5-Hexanedione (C₆H₁₀O₂) is an aliphatic diketone with a molecular weight of 114.14 g/mol. It appears as a colorless liquid with an agreeable odor and is also known by the alternative name acetonylacetone. The compound is readily miscible with water, alcohol, and ether, making it a versatile solvent in various chemical applications. In environmental and occupational health contexts, 2,5-hexanedione is particularly significant as it represents the toxic metabolite of n-hexane and 2-hexanone, two common industrial solvents . This relationship explains the compound's importance in toxicological assessments and biomonitoring programs designed to protect worker health in industries where exposure to these parent compounds may occur.
Physical and Chemical Characteristics
The physical properties of 2,5-hexanedione establish its behavior in both industrial and biological environments. As documented in comprehensive chemical databases, the compound demonstrates the following characteristics:
Chemically, 2,5-hexanedione contains two ketone functional groups positioned at the second and fifth carbon atoms of a six-carbon chain. This diketone structure is central to its reactivity profile, particularly its ability to form pyrrole adducts with proteins containing lysine residues. The compound's moderate water solubility coupled with its lipophilic character enables it to cross biological membranes, contributing to its toxicological properties in biological systems.
Toxicological Profile
Clinical Manifestations of Toxicity
The clinical presentation of 2,5-hexanedione toxicity follows a characteristic pattern that reflects its underlying mechanism of action. Symptoms typically develop progressively, beginning with:
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Tingling and cramps in the arms and legs
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General muscular weakness
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In severe cases, atrophy of skeletal muscles
These manifestations mirror the progressive degeneration of the peripheral nervous system, beginning with the distal portions of longer and wider nerve axons and eventually affecting the central nervous system in advanced cases . The pattern of "dying-back" axonopathy seen with 2,5-hexanedione exposure closely resembles other toxic neuropathies, though with distinctive biochemical features.
In addition to neurological effects, 2,5-hexanedione exposure produces numerous other systemic effects. The compound may cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract . Exposure to high concentrations can result in narcosis, while chronic exposure has been associated with severe neurological damage, testicular germinal cell damage, and effects on blood elements . The diversity of these effects reflects the compound's ability to interfere with multiple cellular systems through its protein-modifying capabilities.
Reproductive Toxicity
A particularly concerning aspect of 2,5-hexanedione toxicity is its ability to disrupt male reproductive function. Research has established that 2,5-hexanedione acts as a taxol-like promoter of microtubule assembly, which can significantly impact Sertoli cell function and spermatogenesis . In vitro studies have demonstrated that 2,5-hexanedione-treated tubulin exhibits a decreased lag time and increased maximal velocity of microtubule assembly .
Animal studies provide compelling evidence of reproductive toxicity. When adult male rats were exposed to a 1% solution of 2,5-hexanedione in drinking water for 2.5 weeks, significant testicular effects were observed, including:
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Reduction in testis weight
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Histopathological changes including sloughing and vacuolization
These effects exhibit a characteristic delay between exposure initiation and the appearance of histopathological alterations, typically 1-2 weeks post-exposure . This latency period is partially explained by the complex chemistry of 2,5-hexanedione's interaction with tissue nucleophiles, which requires sequential steps of pyrrole formation, oxidation, and cross-linking . Approximately 3-4 weeks after initiation of exposure, large basal vacuoles appear in Sertoli cell cytoplasm, followed by cessation of seminiferous tubule fluid secretion and germ cell apoptosis .
Synthesis and Chemical Applications
Synthetic Approaches
Several synthetic routes have been developed for the production of 2,5-hexanedione, with hydrolysis of 2,5-dimethylfuran being one of the most common methods . This approach is particularly significant as it connects 2,5-hexanedione production with biomass-derived feedstocks, given that 2,5-dimethylfuran can be produced from glucose.
Another documented synthesis method involves the hydrolysis of diethyl 2,3-diacetylbutanedioate with aqueous sodium hydroxide. According to this procedure:
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20 g of diethyl 2,3-diacetylbutanedioate is mechanically shaken for several days with 250 ml of 5% aqueous sodium hydroxide
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The solution is saturated with potassium carbonate and extracted with ether
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The extract is washed with brine, dried over calcium chloride, and distilled
This method reportedly yields 2,5-hexanedione at approximately 70% efficiency .
A more recent approach involves the reaction of 2,5-dimethylfuran (DMF) with carbon dioxide and water under pressure:
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A water solution of DMF (150mg, 1.56mmol) is placed inside an autoclave
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CO₂ is introduced to reach a pressure of 40 bar
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The reaction mixture is stirred and heated to 150°C for 15 hours
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After cooling and venting CO₂, the aqueous mixture is analyzed
This method demonstrated 100% DMF conversion with a yield of 2,5-hexanedione as high as 95% .
Applications and Uses
Despite its toxicity, 2,5-hexanedione serves as a valuable intermediate in various synthetic processes. Its applications include:
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Synthesis of pharmaceutical compounds including isocarboxazid, rolgamidine, and mopidralazine
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Production of 2,5-dimethylthiophene when treated with phosphorus pentasulfide (P₄S₁₀)
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Use as a precursor in organic synthesis due to its bifunctional nature
The compound's reactivity profile, featuring two ketone groups separated by two methylene units, makes it particularly useful for heterocycle synthesis and as a building block for more complex molecules.
Analytical Methods and Biomonitoring
Sample Type | Limit of Detection (LOD) | Coefficient of Variation (CV) |
---|---|---|
Synthetic urine | Lower (40x more sensitive) | - |
Pooled urine | Higher | 1.87% - 5.89% (concentration dependent) |
The method's performance characteristics for pooled urine samples at different concentration levels are summarized in the following table:
Concentration Level | Target (μg/mL) | Average Recovery (%) | CV |
---|---|---|---|
1 × LOQ | 0.692 | 107.9 | 0.0589 |
3 × LOQ | 2.14 | 97.4 | 0.0230 |
10 × LOQ | 7.11 | 102.0 | 0.0187 |
30 × LOQ | 21.2 | 102.6 | 0.0128 |
100 × LOQ | 71.1 | 103.5 | 0.0305 |
300 × LOQ | 212 | 101.8 | 0.0282 |
These analytical parameters demonstrate the method's reliability across a wide concentration range, with excellent recovery percentages and generally low coefficients of variation .
Hazard Class | Classification | Confidence Level |
---|---|---|
Skin Irritation | Category 2 | 97.9% |
Eye Irritation | Category 2 | 99.3% |
Specific Target Organ Toxicity - Repeated Exposure | Category 2 | 97.2% |
Flammable Liquids | Category 4 | - |
Acute Toxicity (Oral) | Category 4 | - |
Serious Eye Damage/Eye Irritation | Category 2A | - |
Specific Target Organ Toxicity - Single Exposure | Category 3 (respiratory tract irritation) | - |
Specific Target Organ Toxicity - Repeated Exposure | Category 1 (nervous system) Category 2 (visual organs) | - |
These classifications reflect the compound's diverse toxicological effects and provide guidance for handling and exposure mitigation in occupational settings .
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